Regioisomeric Boc-Protection Pattern: 3-N-Boc vs. 1-N-Boc Dictates Downstream API Connectivity
The target compound (3-N-Boc-3-methylbutane-1,3-diamine) carries the Boc protecting group on the tertiary amine at the quaternary 2-position carbon, leaving the primary amine at the 4-position free for subsequent coupling. In the industrial process for producing edoxaban (compound A), the free primary amine of compound (1) undergoes condensation with a carboxylic acid derivative (compound 8) after Boc deprotection of the tertiary amine [1]. The regioisomer 1-N-Boc-3-methylbutane-1,3-diamine (CAS 880100-30-1) places the Boc group on the primary amine, leaving the sterically hindered tertiary amine free; this inverted protection pattern would yield a regioisomerically distinct coupling product incompatible with the edoxaban pharmacophore . The difference is constitutional, not merely a matter of reactivity tuning.
| Evidence Dimension | Boc protection position and resulting amine available for coupling |
|---|---|
| Target Compound Data | Boc on tertiary amine (N at C-2 quaternary carbon); free primary amine at C-4; IUPAC: tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate |
| Comparator Or Baseline | 1-N-Boc-3-methylbutane-1,3-diamine (CAS 880100-30-1): Boc on primary amine at C-1; free tertiary amine at C-3; IUPAC: tert-butyl N-(3-amino-3-methylbutyl)carbamate |
| Quantified Difference | Constitutional regioisomerism: the two compounds are not interchangeable; coupling with the same carboxylic acid partner produces constitutionally different products |
| Conditions | Defined by the synthesis of edoxaban (FXa inhibitor) as described in US Patent 8,357,808 and WO 2007/032498 |
Why This Matters
Selection of the wrong regioisomer directly results in a different, non-pharmacologically active final compound, making this the single most critical specification for procurement in FXa inhibitor intermediate supply chains.
- [1] Koyama, T. et al. (2013). Process for producing diamine derivative. U.S. Patent No. 8,357,808. Assignee: Daiichi Sankyo Company, Limited. Compound (1) is the target Boc-protected diamine intermediate for edoxaban. View Source
